molecular formula C12H13N3O2 B1466619 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one CAS No. 1491203-98-5

1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one

Cat. No.: B1466619
CAS No.: 1491203-98-5
M. Wt: 231.25 g/mol
InChI Key: STWPTHXQSJBPLP-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one is a compound that features a unique combination of an azetidine ring and a benzo[d]isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one typically involves the formation of the azetidine ring followed by the introduction of the benzo[d]isoxazole group. One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by a coupling reaction to attach the benzo[d]isoxazole moiety. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and benzo[d]isoxazole moiety may interact with enzymes or receptors, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one
  • 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-4-yl)ethan-1-one
  • 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-5-yl)ethan-1-one

Uniqueness

This compound is unique due to its specific substitution pattern and the combination of the azetidine and benzo[d]isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(1,2-benzoxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-8-6-15(7-8)12(16)5-10-9-3-1-2-4-11(9)17-14-10/h1-4,8H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWPTHXQSJBPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one
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1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one
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1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one
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1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one
Reactant of Route 5
1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one
Reactant of Route 6
1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one

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